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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

Cat. No.: B1220534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Fluoro-4-
nitrophenol against two structurally related alternatives: 4-nitrophenol and 2-fluorophenol. The

objective is to furnish researchers with the necessary data and methodologies to unequivocally

validate the structure of 2-Fluoro-4-nitrophenol using routine spectroscopic techniques. All

quantitative data is summarized in clear, comparative tables, and detailed experimental

protocols are provided.

Spectroscopic Data Comparison
The structural nuances of 2-Fluoro-4-nitrophenol, particularly the presence and positions of

the fluorine, nitro, and hydroxyl groups, give rise to a unique spectroscopic fingerprint. This

section compares its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with those of 4-

nitrophenol and 2-fluorophenol to highlight these distinguishing features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-4-nitrophenol is characterized by complex splitting

patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced

by the strong electron-withdrawing effects of the nitro group and the electronegativity of the

fluorine atom.
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-Fluoro-4-

nitrophenol
-OH ~10.5 (broad s) Singlet (broad) -

H-3 ~7.9 (dd)
Doublet of

doublets

J(H-H) ≈ 9.0,

J(H-F) ≈ 5.0

H-5 ~7.4 (ddd)

Doublet of

doublets of

doublets

J(H-H) ≈ 9.0,

J(H-H) ≈ 2.5,

J(H-F) ≈ 11.0

H-6 ~7.2 (t) Triplet
J(H-H) ≈ 9.0,

J(H-F) ≈ 9.0

4-Nitrophenol -OH ~10.2 (broad s) Singlet (broad) -

H-2, H-6 ~8.2 (d) Doublet J ≈ 9.0

H-3, H-5 ~6.9 (d) Doublet J ≈ 9.0

2-Fluorophenol -OH ~5.5 (broad s) Singlet (broad) -

H-3 ~7.1 (ddd)
Triplet of

doublets

J(H-H) ≈ 8.0,

J(H-H) ≈ 1.5,

J(H-F) ≈ 11.0

H-4 ~6.9 (td)
Triplet of

doublets

J(H-H) ≈ 8.0,

J(H-H) ≈ 1.5

H-5 ~7.0 (td)
Triplet of

doublets

J(H-H) ≈ 8.0,

J(H-H) ≈ 1.5

H-6 ~6.8 (td)
Triplet of

doublets

J(H-H) ≈ 8.0,

J(H-F) ≈ 5.0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹³C NMR spectrum of 2-Fluoro-4-nitrophenol is distinguished by the large C-F coupling

constants and the deshielding effects of the nitro and fluoro substituents on the aromatic

carbons.

Compound Carbon
Chemical Shift (δ,
ppm)

C-F Coupling (J,
Hz)

2-Fluoro-4-nitrophenol C-1 (-OH) ~150 (d) ~2.5

C-2 (-F) ~155 (d) ~245

C-3 ~118 (d) ~22

C-4 (-NO₂) ~141 (s) -

C-5 ~115 (d) ~5

C-6 ~120 (d) ~3

4-Nitrophenol C-1 (-OH) ~161 -

C-2, C-6 ~116 -

C-3, C-5 ~126 -

C-4 (-NO₂) ~141 -

2-Fluorophenol C-1 (-OH) ~145 (d) ~2.0

C-2 (-F) ~152 (d) ~235

C-3 ~116 (d) ~20

C-4 ~125 (d) ~8

C-5 ~116 (d) ~4

C-6 ~121 (d) ~15

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 2-Fluoro-4-nitrophenol displays characteristic absorption bands for the

hydroxyl, nitro, and fluoro-aromatic functionalities.

Compound
O-H Stretch
(cm⁻¹)

NO₂
Symmetric
Stretch
(cm⁻¹)

NO₂
Asymmetric
Stretch
(cm⁻¹)

C-F Stretch
(cm⁻¹)

Aromatic
C=C Stretch
(cm⁻¹)

2-Fluoro-4-

nitrophenol

~3400

(broad)
~1350 ~1530 ~1250

~1620, 1590,

1480

4-Nitrophenol
~3350

(broad)
~1340 ~1520 -

~1610, 1590,

1490

2-

Fluorophenol

~3550

(broad)
- - ~1260

~1620, 1590,

1500

Mass Spectrometry (MS)
The mass spectrum of 2-Fluoro-4-nitrophenol will show a distinct molecular ion peak and

characteristic fragmentation patterns resulting from the loss of the nitro and other functional

groups.

Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

2-Fluoro-4-nitrophenol 157
127 ([M-NO]⁺), 111 ([M-

NO₂]⁺), 83 ([M-NO₂-CO]⁺)

4-Nitrophenol 139
109 ([M-NO]⁺), 93 ([M-NO₂]⁺),

65 ([C₅H₅]⁺)

2-Fluorophenol 112 84 ([M-CO]⁺), 63

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR)

technique. Place a small amount of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.
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Typical parameters: spectral range of 4000-400 cm⁻¹, 16-32 scans, resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) for volatile compounds.

Instrument: A mass spectrometer with an electron ionization (EI) source.

Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Visualization of Validation Workflow and Structural
Correlations
The following diagrams illustrate the logical workflow for spectroscopic validation and the key

structural features of 2-Fluoro-4-nitrophenol that correlate with the expected spectroscopic

data.
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Caption: Workflow for the spectroscopic validation of 2-Fluoro-4-nitrophenol.
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NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

2-Fluoro-4-nitrophenol -OH Group -F Atom -NO₂ Group Aromatic Ring
¹H NMR:

-OH proton signal
- Aromatic proton signals with H-F coupling

¹³C NMR:
- Carbon signals with C-F coupling

Characteristic Peaks:
- O-H stretch (~3400 cm⁻¹)

- NO₂ stretches (~1530, 1350 cm⁻¹)
- C-F stretch (~1250 cm⁻¹)

Mass Spectrum:
- Molecular Ion at m/z 157

- Fragmentation by loss of NO₂

Click to download full resolution via product page

Caption: Key structural features and their spectroscopic correlations.

To cite this document: BenchChem. [Spectroscopic Validation of 2-Fluoro-4-nitrophenol: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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